N-(4-ethylphenyl)-2-{8-[(furan-2-yl)methyl]-7,12-dioxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-11-yl}acetamide
Description
N-(4-ethylphenyl)-2-{8-[(furan-2-yl)methyl]-7,12-dioxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-11-yl}acetamide is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The presence of multiple functional groups, including furan, thia, and tetraazatricyclo structures, makes it a versatile molecule for various chemical reactions and applications.
Properties
Molecular Formula |
C22H25N5O4S |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-[8-(furan-2-ylmethyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodecan-11-yl]acetamide |
InChI |
InChI=1S/C22H25N5O4S/c1-2-14-5-7-15(8-6-14)23-18(28)13-26-22(30)27-17-9-11-32-19(17)20(29)25(21(27)24-26)12-16-4-3-10-31-16/h3-8,10,17,19,21,24H,2,9,11-13H2,1H3,(H,23,28) |
InChI Key |
UTIDWUIDRBVLJW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4CCSC4C(=O)N(C3N2)CC5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-{8-[(furan-2-yl)methyl]-7,12-dioxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-11-yl}acetamide involves several steps:
Formation of the furan-2-ylmethyl intermediate: This step typically involves the reaction of furan with a suitable alkylating agent under acidic or basic conditions to form the furan-2-ylmethyl group.
Synthesis of the tetraazatricyclo structure: This complex structure can be synthesized through a series of cyclization reactions involving amines and carbonyl compounds under controlled conditions.
Introduction of the thia group: The thia group can be introduced through a thiolation reaction, where a sulfur-containing reagent reacts with a suitable precursor.
Coupling with the 4-ethylphenyl group: The final step involves coupling the synthesized intermediate with 4-ethylphenylamine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thia groups, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan group may lead to the formation of furanones, while reduction of the carbonyl groups may yield alcohols.
Scientific Research Applications
N-(4-ethylphenyl)-2-{8-[(furan-2-yl)methyl]-7,12-dioxo-5-thia-1,8,10,11-tetraazatricyclo[730
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor or modulator of specific biological pathways.
Biological Studies: It can be used as a probe to study the interactions of various functional groups with biological targets.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-{8-[(furan-2-yl)methyl]-7,12-dioxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-11-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of multiple functional groups allows for diverse interactions with different targets, making it a versatile molecule for studying various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-2-{8-[(furan-2-yl)methyl]-7,12-dioxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-11-yl}acetamide
- N-(4-ethylphenyl)-2-{8-[(thiophen-2-yl)methyl]-7,12-dioxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-11-yl}acetamide
Uniqueness
The uniqueness of N-(4-ethylphenyl)-2-{8-[(furan-2-yl)methyl]-7,12-dioxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-11-yl}acetamide lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a valuable compound for research and development in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
